PDE|A autophagic degrader 1

Description

Evolution of Protein Degradation Strategies in Chemical Biology

The field of chemical biology has seen a significant evolution in strategies to modulate protein function. This progression has moved from simple inhibition to the more complex and potentially more effective method of targeted degradation.

Traditional drug discovery has largely focused on developing inhibitors that bind to the active sites of proteins, thereby blocking their enzymatic activity or interactions with other molecules. pharmasalmanac.com While this approach has been successful for many diseases, it has limitations. For instance, many proteins lack well-defined binding pockets, making them challenging targets for inhibitors. cellsignal.comjdsupra.com Furthermore, cancer cells can develop resistance to inhibitors through mutations in the target protein. sygnaturediscovery.com

Degradation-based approaches, on the other hand, overcome some of these challenges. acs.org Instead of just inhibiting a protein, these strategies lead to its complete removal. sygnaturediscovery.com This is achieved through the design of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, that can recruit the cell's protein degradation machinery to the target protein. cellsignal.comsygnaturediscovery.comjdsupra.com A key advantage of degraders is their catalytic nature; a single degrader molecule can mediate the destruction of multiple target protein molecules. sygnaturediscovery.com

The ability to selectively degrade specific proteins is a powerful tool in biological research. It allows scientists to study the function of a particular protein by observing the cellular consequences of its removal. This "chemical knockdown" can provide a more accurate understanding of a protein's role compared to genetic knockdown techniques, which can sometimes be compensated for by other cellular mechanisms. sygnaturediscovery.com Furthermore, the development of cell-selective degraders allows for the precise modulation of protein levels in specific cell types, which is crucial for both research and therapeutic applications. nih.govbohrium.comchinesechemsoc.org

Overview of Cellular Protein Degradation Pathways

Eukaryotic cells possess sophisticated and highly regulated pathways for degrading proteins. These pathways are essential for maintaining cellular homeostasis by removing misfolded, damaged, or unnecessary proteins. nih.govnih.gov The two major protein degradation systems are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosomal Pathway (ALP). nih.govnih.gov

The UPS is the primary pathway for the degradation of short-lived and soluble proteins in the nucleus and cytoplasm. nih.govfrontiersin.org The process involves a cascade of enzymatic reactions that tag proteins with a small protein called ubiquitin. frontiersin.orgfrontiersin.org

The key steps in the UPS are:

Ubiquitination: This process is carried out by three types of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). frontiersin.orgmdpi.com The E3 ligases are particularly important as they provide substrate specificity, ensuring that only the correct proteins are targeted for degradation. mdpi.comnih.gov

Proteasomal Degradation: Proteins tagged with a chain of ubiquitin molecules are recognized and degraded by a large protein complex called the 26S proteasome. nih.govfrontiersin.org

The UPS plays a critical role in a wide range of cellular processes, including cell cycle control, DNA repair, and immune regulation. frontiersin.orgnih.govtocris.com Dysregulation of the UPS is implicated in various diseases, including cancer and neurodegenerative disorders. frontiersin.orgtocris.com

The Autophagy-Lysosomal Pathway (ALP) is a catabolic process responsible for the degradation of bulk cytoplasmic components, including large protein aggregates and damaged organelles. nih.govnih.gov This pathway delivers its cargo to the lysosome, an organelle filled with hydrolytic enzymes that break down the sequestered material. nih.govresearchgate.net There are several forms of autophagy, with macroautophagy being the most well-characterized. researchgate.netmicrobialcell.com

Macroautophagy is a highly conserved process that involves the formation of a double-membraned vesicle, called an autophagosome, around a portion of the cytoplasm. nih.govfrontiersin.org This process is essential for cellular recycling and maintaining homeostasis, especially under conditions of stress such as nutrient deprivation. microbialcell.comnih.gov

The fundamental stages of macroautophagy include:

Initiation and Nucleation: The process begins with the formation of a precursor membrane structure known as the phagophore or isolation membrane. nih.govbohrium.comnih.gov This step is regulated by a complex set of proteins, including the ULK1/ATG1 kinase complex. frontiersin.orgbohrium.com

Elongation and Closure: The phagophore expands and engulfs the cytoplasmic cargo, eventually closing to form the mature autophagosome. nih.gov This stage involves two ubiquitin-like conjugation systems, the ATG12-ATG5-ATG16L1 complex and the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to phosphatidylethanolamine (B1630911) (PE). frontiersin.orgnih.gov

Maturation and Fusion: The autophagosome then traffics through the cytoplasm and fuses with a lysosome to form an autolysosome. frontiersin.org

Degradation and Recycling: Inside the autolysosome, the cargo and the inner membrane of the autophagosome are degraded by lysosomal hydrolases. The resulting breakdown products, such as amino acids and fatty acids, are released back into the cytoplasm for reuse by the cell. nih.gov

Selective autophagy allows for the specific targeting of certain cellular components for degradation. microbialcell.comnih.gov This selectivity is often mediated by autophagy receptors, such as p62/SQSTM1, which can recognize ubiquitinated cargo and link it to the autophagic machinery via interaction with LC3. frontiersin.orgnih.gov

PDEδ Autophagic Degrader 1: A Novel Approach

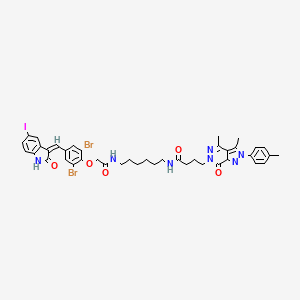

A recent development in TPD is the creation of Autophagy-Tethering Compounds (ATTECs). nih.gov These bifunctional molecules are designed to hijack the autophagy pathway for targeted protein degradation. nih.govPDEδ autophagic degrader 1 is a prime example of an ATTEC. medchemexpress.com

This compound is composed of a ligand that binds to the protein of interest (POI), in this case, Phosphodiesterase delta (PDEδ), and a ligand that binds to LC3, a key protein in the formation of autophagosomes. nih.gov By simultaneously binding to both PDEδ and LC3, PDEδ autophagic degrader 1 tethers the target protein to the autophagosome, leading to its engulfment and subsequent degradation within the lysosome. nih.govmedchemexpress.com

Mechanistic studies have confirmed that PDEδ autophagic degrader 1 reduces the levels of the PDEδ protein through lysosome-mediated autophagy, without affecting the expression of its corresponding mRNA. nih.govmedchemexpress.com This demonstrates that the compound acts at the protein level, inducing its degradation rather than inhibiting its synthesis. nih.gov This novel strategy has shown promise in suppressing the growth of KRAS mutant pancreatic cancer cells, highlighting the therapeutic potential of ATTECs. nih.govmedchemexpress.com

Table 1: Key Cellular Protein Degradation Pathways

| Pathway | Primary Function | Key Machinery |

|---|---|---|

| Ubiquitin-Proteasome System (UPS) | Degradation of short-lived, soluble proteins | Ubiquitin, E1, E2, E3 ligases, 26S Proteasome |

| Autophagy-Lysosomal Pathway (ALP) | Degradation of bulk cytoplasm, protein aggregates, and organelles | Autophagosomes, Lysosomes, ATG proteins, LC3 |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| PDEδ autophagic degrader 1 |

| Proteolysis Targeting Chimeras (PROTACs) |

| Molecular Glues |

| Autophagy-Tethering Compounds (ATTECs) |

| Pomalidomide |

| Mezigdomide |

| Lenalidomide |

| Carboplatin |

| Etoposide |

| Vincristine |

| Piperlongumine |

| Acridine Orange |

| Ethidium Bromide |

| GW5074 |

| Ispinesib (B1684021) |

| AN1 |

| AN2 |

| MG-132 |

| MLN4924 |

| PHTPP-1304 |

| Vinclozolin M2-2204 |

| Fumagillin-105 |

| PBA-1105 |

| PBA-1106 |

| Anle 138b-F105 |

| Fumagillol |

| 8-nitro-cGMP |

| MK8722 |

Autophagy-Lysosomal Pathway (ALP)

Microautophagy and Chaperone-Mediated Autophagy (CMA)

Autophagy, meaning "self-eating," is a fundamental cellular process for degrading and recycling cellular components. nih.gov Beyond the well-studied macroautophagy, two other forms, microautophagy and chaperone-mediated autophagy (CMA), play crucial roles in cellular homeostasis. nih.govfrontiersin.org

Microautophagy is a process where the lysosome directly engulfs small portions of the cytoplasm, including soluble proteins and small organelles. nih.govontosight.ainumberanalytics.com This occurs through the invagination or protrusion of the lysosomal membrane itself, without the formation of an intermediate vesicle like the autophagosome seen in macroautophagy. nih.govontosight.ai This process is important for maintaining cellular health by removing damaged or unnecessary components. numberanalytics.com

Chaperone-Mediated Autophagy (CMA) is a highly selective pathway for protein degradation. wikipedia.orgnih.gov It targets specific soluble cytosolic proteins that contain a particular amino acid sequence known as the KFERQ-like motif. wikipedia.orgfrontiersin.org The chaperone protein Hsc70 recognizes this motif and delivers the target protein to the lysosome. frontiersin.orgwikipedia.org The protein then binds to the lysosome-associated membrane protein type 2A (LAMP-2A), which acts as a receptor and translocator, moving the protein into the lysosome for degradation. wikipedia.orgnih.gov CMA is involved in the regulation of various cellular processes and its dysfunction has been linked to aging and neurodegenerative diseases. frontiersin.orgfrontiersin.org

Emergence of Autophagy-Based Targeted Degradation Technologies

The limitations of proteasome-based degradation, particularly for large protein aggregates and non-proteinaceous materials, have spurred the development of technologies that leverage the autophagy-lysosomal pathway. hep.com.cnnih.gov

Rationale for Harnessing the Autophagy-Lysosomal Pathway

The autophagy-lysosomal pathway offers several advantages for targeted degradation. mdpi.com Unlike the proteasome, which primarily handles soluble proteins, autophagy can degrade a much broader range of substrates, including large protein aggregates, damaged organelles, and even invading pathogens. oup.commdpi.com This makes it an attractive strategy for diseases characterized by the accumulation of such materials, like many neurodegenerative disorders. profacgen.com Furthermore, by utilizing a different degradation system, autophagy-based degraders could potentially overcome resistance mechanisms that might develop against proteasome-targeting drugs.

Comparison with Proteasome-Targeting Chimeras (PROTACs)

While both PROTACs and autophagy-based degraders aim to eliminate target proteins, they operate through distinct cellular pathways.

| Feature | Proteasome-Targeting Chimeras (PROTACs) | Autophagy-Targeting Chimeras (ATCs) |

| Degradation Machinery | Ubiquitin-Proteasome System | Autophagy-Lysosomal Pathway |

| Substrate Scope | Primarily soluble intracellular proteins technologynetworks.com | Proteins, protein aggregates, organelles, pathogens mdpi.com |

| Mechanism | Induces K48-linked polyubiquitination for proteasomal recognition technologynetworks.com | Varies by type; can involve tethering to autophagosomes or inducing selective autophagy profacgen.comnih.gov |

| Key Components | E3 ligase ligand, linker, target protein ligand nih.gov | Autophagy-targeting ligand, linker, target protein ligand nih.gov |

| Potential Advantages | Well-established technology with clinical candidates dundee.ac.uk | Broader substrate scope, potential to overcome PROTAC resistance |

| Potential Limitations | Limited to proteasome-accessible targets, potential for E3 ligase-related resistance eurekalert.org | Newer technologies, mechanisms still under investigation for some types sygnaturediscovery.com |

Key Autophagy-Targeting Chimeras (ATCs)

Several innovative strategies have emerged to co-opt the autophagy pathway for targeted degradation. These are broadly categorized as Autophagy-Targeting Chimeras (ATCs).

ATTECs are bifunctional molecules designed to directly tether a protein of interest to the autophagosome membrane. profacgen.comdoaj.org They achieve this by linking a ligand for the target protein to a ligand that binds to LC3, a key protein embedded in the autophagosome membrane. profacgen.com This direct tethering brings the target into the autophagosome for subsequent degradation upon fusion with the lysosome. profacgen.com A key advantage of ATTECs is that they are independent of the ubiquitination machinery. profacgen.com Researchers have successfully developed ATTEC molecules that can degrade targets like the oncoprotein BRD4 and even non-proteinaceous targets like lipid droplets. eurekalert.orgmdpi.comacs.org

AUTACs represent another class of autophagy-based degraders. These molecules also consist of a target-binding ligand and a linker, but they utilize a different mechanism to induce autophagy. bmglabtech.com AUTACs incorporate a degradation tag, often a guanine (B1146940) derivative, that, after binding to the target protein, induces a specific type of ubiquitination (K63-linked polyubiquitination). medchemexpress.com This K63-linked ubiquitin chain is then recognized by autophagy receptors, marking the target protein for selective autophagic degradation. AUTACs have demonstrated the ability to degrade not only specific proteins but also damaged mitochondria, highlighting their potential for treating diseases associated with mitochondrial dysfunction. bmglabtech.com

Another related technology is AUTOphagy-TArgeting Chimeras (AUTOTACs). These molecules work by binding to both the target protein and the autophagy receptor p62/SQSTM1. nih.govbmglabtech.com This binding event activates p62, causing it to oligomerize and sequester the target protein into structures that are then engulfed by autophagosomes for degradation. mdpi.comnih.gov

AUTOphagy-TArgeting Chimeras (AUTOTACs)

A significant advancement in harnessing the autophagy-lysosome pathway for targeted protein degradation is the development of AUTOphagy-TArgeting Chimeras (AUTOTACs). bmglabtech.comnih.gov AUTOTACs are bifunctional molecules designed to recruit specific proteins to autophagosomes for their eventual destruction within lysosomes. bmglabtech.com This technology provides an alternative to proteasome-dependent degradation methods, such as proteolysis-targeting chimeras (PROTACs), and is particularly promising for the removal of protein aggregates and other non-proteinaceous materials that are not suitable substrates for the proteasome. nih.govtechnologynetworks.com

The general mechanism of AUTOTACs involves a chimeric molecule composed of two key components connected by a linker: a target-binding ligand (TBL) and an autophagy-targeting ligand (ATL). nih.gov The TBL is designed to specifically bind to the protein of interest (POI), while the ATL engages with an autophagy receptor, most notably p62/SQSTM1. bmglabtech.comnih.gov The AUTOTAC molecule bridges the POI and p62, a process that is independent of the target protein's ubiquitination status. bmglabtech.com This binding to the ZZ domain of p62 activates the receptor, causing it to form oligomers that sequester the target protein. nih.gov This complex is then recognized and engulfed by a growing autophagosome, which subsequently fuses with a lysosome to form an autolysosome, where the target protein is degraded by lysosomal enzymes. bmglabtech.comrsc.org

While the AUTOTAC platform specifically leverages the p62 receptor, a related class of molecules known as Autophagy-Tethering Compounds (ATTECs) also utilizes the autophagy-lysosome system but often through a different mechanism. rsc.orgmdpi.com ATTECs tether the POI to the autophagosome by binding to key proteins involved in its formation, such as LC3. bmglabtech.comtechnologynetworks.com

A notable example within the broader category of autophagy-mediated protein degraders is PDEδ autophagic degrader 1 . Although the user's outline places this compound under the AUTOTACs section for structural purposes, it is technically classified as an ATTEC. medchemexpress.comnih.gov This compound, also known as compound 12c, effectively demonstrates the principles of autophagy-mediated targeted degradation. nih.gov

Detailed Research Findings on PDEδ autophagic degrader 1 (compound 12c):

PDEδ autophagic degrader 1 is a bifunctional molecule constructed by linking a potent inhibitor of Phosphodiesterase delta (PDEδ) with a ligand for the autophagy protein LC3. nih.govmdpi.com PDEδ is a critical chaperone for the KRAS oncoprotein, and its degradation is a therapeutic strategy for cancers with KRAS mutations, such as pancreatic cancer. nih.govmdpi.com

Mechanistic studies have confirmed that PDEδ autophagic degrader 1 reduces the levels of the PDEδ protein through lysosome-mediated autophagy. nih.govbio-techne.com This degradation is dependent on the presence of LC3 and can be blocked by autophagy inhibitors like bafilomycin A1, but not by proteasome inhibitors, confirming its distinct mechanism from PROTACs. nih.govmdpi.com Furthermore, the degradation process does not affect the messenger RNA (mRNA) expression of PDEδ, indicating that the effect occurs at the protein level. nih.govbio-techne.com

In cellular assays, PDEδ autophagic degrader 1 has demonstrated potent and efficient degradation of PDEδ in a concentration- and time-dependent manner in KRAS mutant human pancreatic cancer cell lines. nih.gov For instance, in MiaPaCa-2 cells, the degrader showed significant activity, with degradation beginning as early as four hours after treatment. nih.gov This targeted degradation translates to potent anti-proliferative activity, with the compound being significantly more effective at suppressing the growth of KRAS mutant pancreatic cancer cells than the corresponding PDEδ inhibitor alone. nih.govacs.org

The following interactive data tables summarize the key in vitro characteristics of PDEδ autophagic degrader 1.

Table 1: Binding Affinity and Degradation Efficacy of PDEδ autophagic degrader 1

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | 56 nM | - | rndsystems.com, bio-techne.com |

| Max Degradation (Dmax) | 85% | MiaPaCa-2 | rndsystems.com, bio-techne.com |

| Half-maximal Degradation Conc. (DC50) | 1.7 µM | MiaPaCa-2 | rndsystems.com, bio-techne.com |

Table 2: Anti-proliferative Activity of PDEδ autophagic degrader 1

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| Half-maximal Inhibitory Conc. (IC50) | 1.4 µM | MiaPaCa-2 | rndsystems.com, bio-techne.com |

| Half-maximal Inhibitory Conc. (IC50) | 0.8 µM | Capan-1 | rndsystems.com, bio-techne.com |

Properties

Molecular Formula |

C41H42Br2IN7O5 |

|---|---|

Molecular Weight |

999.5 g/mol |

IUPAC Name |

N-[6-[[2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetyl]amino]hexyl]-4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide |

InChI |

InChI=1S/C41H42Br2IN7O5/c1-24-10-13-29(14-11-24)51-26(3)37-25(2)48-50(41(55)38(37)49-51)18-8-9-35(52)45-16-6-4-5-7-17-46-36(53)23-56-39-32(42)20-27(21-33(39)43)19-31-30-22-28(44)12-15-34(30)47-40(31)54/h10-15,19-22H,4-9,16-18,23H2,1-3H3,(H,45,52)(H,46,53)(H,47,54)/b31-19- |

InChI Key |

BYPQUTISFKWFMK-DXJNIWACSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)/C=C\5/C6=C(C=CC(=C6)I)NC5=O)Br)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCCCCCNC(=O)COC4=C(C=C(C=C4Br)C=C5C6=C(C=CC(=C6)I)NC5=O)Br)C)C |

Origin of Product |

United States |

Discovery and Design Principles of Pdeδ Autophagic Degrader 1

Identification of Phosphodiesterase Delta (PDEδ) as a Target for Degradation

The selection of PDEδ as a therapeutic target is rooted in its critical role in cellular signaling pathways that drive cancer growth.

Phosphodiesterase Delta (PDEδ) functions as a transport protein, or chaperone, for a class of proteins known as prenylated proteins, which includes the notorious KRAS oncoprotein. nih.govpnas.org The oncogenic activity of KRAS is dependent on its localization to the cell membrane, a process facilitated by PDEδ. nih.govnih.gov In cancers with KRAS mutations, which are prevalent in pancreatic, colorectal, and lung cancers, interfering with the PDEδ-mediated transport of KRAS presents a compelling therapeutic strategy. nih.govresearchgate.net By degrading PDEδ, the trafficking of KRAS to the cell membrane is disrupted, thereby suppressing its signaling and inhibiting the proliferation of cancer cells. nih.govnih.gov Studies have shown that PDEδ autophagic degrader 1 can suppress the growth of KRAS mutant pancreatic cancer cells. ucsf.eduacs.orgmedchemexpress.com

Prior to the development of degraders, the primary strategy for modulating PDEδ function was through the use of small molecule inhibitors. nih.gov These inhibitors, such as deltarasin (B560144) and deltazinone, were designed to bind to the prenyl-binding pocket of PDEδ, thereby competitively blocking its interaction with farnesylated KRAS. nih.govresearchgate.netplos.org While these inhibitors demonstrated the potential of targeting the KRAS-PDEδ interaction, their efficacy was often limited. researchgate.netacs.org A key challenge was the rapid release of these inhibitors from PDEδ, a process facilitated by the cellular protein Arl2. nih.gov This limitation spurred the exploration of alternative strategies, such as targeted protein degradation, to achieve a more sustained and effective disruption of PDEδ function. nih.govacs.org The development of proteolysis-targeting chimeras (PROTACs) for PDEδ was an initial step in this direction, demonstrating the advantages of degradation over simple inhibition. nih.govacs.org

Conceptual Framework of Autophagy-Tethering Compounds (ATTECs)

PDEδ autophagic degrader 1 is a type of molecule known as an Autophagy-Tethering Compound (ATTEC). nih.govmedchemexpress.com ATTECs represent a novel class of targeted protein degradation technology that harnesses the cell's own autophagic machinery to eliminate specific proteins. doaj.org This approach differs from other degradation technologies like PROTACs, which utilize the ubiquitin-proteasome system.

ATTECs are bifunctional molecules, meaning they are composed of two distinct functional units connected by a chemical linker. nih.govwuxibiology.commdpi.comchoudharylab.com One end of the molecule is designed to bind to the target protein of interest (POI), while the other end binds to a component of the autophagy machinery, typically the LC3 protein located on the autophagosome membrane. nih.govcreative-biolabs.com This dual binding brings the target protein into close proximity with the autophagosome, effectively tagging it for engulfment and subsequent degradation within the lysosome. nih.gov

The specific architecture of PDEδ autophagic degrader 1 (compound 12c) includes a ligand that recognizes PDEδ, a linker, and a ligand that binds to the autophagosomal protein LC3. nih.gov

The design of PDEδ autophagic degrader 1 incorporates a ligand that specifically and with high affinity binds to the PDEδ protein. nih.gov This ligand is derived from known PDEδ inhibitors. nih.gov The effectiveness of the degrader is directly related to the binding affinity of this ligand for PDEδ. nih.govbio-techne.com

Research Findings on PDEδ Autophagic Degrader 1 (Compound 12c)

| Parameter | Finding | Reference |

| Compound Name | PDEδ autophagic degrader 1 (compound 12c) | nih.govmedchemexpress.com |

| Mechanism of Action | Induces lysosome-mediated autophagy of PDEδ | nih.govucsf.eduacs.orgmedchemexpress.com |

| Effect on PDEδ mRNA | Does not affect PDEδ mRNA expression | nih.govucsf.eduacs.orgmedchemexpress.com |

| Targeted Pathway | Autophagy | doaj.orgcreative-biolabs.com |

| Cellular Effect | Suppresses growth in KRAS mutant pancreatic cancer cells | nih.govucsf.eduacs.orgmedchemexpress.com |

| Binding Affinity (Kd) | Potent binding affinity to PDEδ | nih.gov |

| Degradation Efficacy | Induces PDEδ degradation in a concentration-dependent manner | nih.govucsf.eduacs.org |

Components of PDEδ Autophagic Degrader 1 (Compound 12c)

Autophagy-Related Protein Ligand (LC3 Warhead)

A critical element of the PDEδ autophagic degrader is the ligand that engages the autophagy machinery. This "warhead" specifically targets the microtubule-associated protein light chain 3 (LC3), a central player in the formation of autophagosomes. nih.gov For the development of the first PDEδ autophagic degraders, researchers selected known LC3-binding compounds. nih.gov

One such compound, initially identified as GW5074, has been utilized in the design of various ATTECs to target different proteins for degradation, including BRD4 and lipid droplets. nih.govbiorxiv.org Another successful LC3 warhead is Ispinesib (B1684021). nih.govacs.org The fundamental principle is to attach this LC3-binding molecule to a PDEδ inhibitor via a linker, thereby creating a chimeric molecule that can simultaneously bind to both PDEδ and LC3. nih.gov This dual binding is what initiates the degradation process.

It is important to note that while these warheads have been successfully used to induce degradation, the precise mechanisms and the full extent of their interactions are still areas of active investigation. biorxiv.org

Flexible Linker Architectures

Connecting the PDEδ-binding ligand and the LC3 warhead is a flexible linker, the architecture of which is crucial for the degrader's efficacy. The length and composition of the linker can significantly influence the ability of the molecule to form a stable and effective ternary complex between PDEδ and LC3. nih.gov

In the development of PDEδ autophagic degraders, various linker lengths were tested. Research has shown that the degradation potency can decrease as the linker length is extended. nih.gov This suggests that an optimal linker length exists to properly orient the two ends of the chimeric molecule for efficient ternary complex formation. The linker must be long enough to avoid steric hindrance between the target protein and the LC3 protein, yet not so long that it compromises the stability of the complex. The design often involves oligoethylene glycol chains or other flexible structures. researchgate.net

Strategic Advantages of PDEδ Autophagic Degradation over Inhibition

The strategy of degrading PDEδ offers several key advantages over simply inhibiting its function.

Enhanced Potency and Sustained Effect: Degraders can be more potent and have a more durable effect than inhibitors. nih.govnih.gov Because a single degrader molecule can catalytically induce the degradation of multiple target protein molecules, it can achieve a significant reduction in protein levels at lower concentrations. drughunter.com This was observed with a potent PDEδ autophagic degrader, compound 12c, which showed significantly enhanced antiproliferative activity compared to its corresponding inhibitor counterpart. nih.gov

Overcoming Resistance Mechanisms: Degradation can overcome resistance mechanisms that limit the efficacy of inhibitors. nih.gov As mentioned earlier, the rapid release of inhibitors from PDEδ caused by the Arl2 protein is a major challenge. By removing the entire PDEδ protein, the degrader approach sidesteps this issue. nih.govresearchgate.net

Addressing Non-Catalytic Functions: Targeted degradation can affect all functions of a protein, not just its catalytic activity. drughunter.com This can be particularly advantageous for proteins like PDEδ that act as chaperones and are involved in protein-protein interactions.

Improved Anti-Tumor Activity: Studies have shown that PDEδ autophagic degraders exhibit stronger anti-tumor activity. For instance, the most promising PDEδ autophagic degrader, compound 12c, induced apoptosis (programmed cell death) in cancer cells more effectively than a standard PDEδ inhibitor. nih.gov

Molecular Mechanism of Action of Pdeδ Autophagic Degrader 1

Formation of Ternary Complex

The initial and critical step in the mechanism of action of PDEδ Autophagic Degrader 1 is the formation of a ternary complex. nih.gov This complex brings the target protein, PDEδ, into close proximity with a key autophagy protein, Microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov

PDEδ Autophagic Degrader 1 is a heterobifunctional molecule, meaning it has two distinct ends, each with a specific binding partner. nih.gov One end of the molecule is designed to bind to PDEδ, while the other end has a ligand that binds to LC3. nih.gov This dual-binding capability allows the degrader to act as a molecular bridge, simultaneously engaging both PDEδ and LC3. nih.gov The formation of this PDEδ-degrader-LC3 ternary complex is the foundation of the degrader's activity. nih.gov Foundational studies have demonstrated the potent binding affinity of the degrader to LC3, with a dissociation constant (KD) value of 187 nM. nih.gov

The core mechanism of PDEδ Autophagic Degrader 1 is induced proximity. nih.govbio-techne.com By physically linking PDEδ and LC3, the degrader artificially brings these two proteins close together, an interaction that would not typically occur. nih.govbio-techne.com This induced proximity is the trigger for the subsequent steps in the degradation pathway. nih.gov The formation of the ternary complex is a prerequisite for the recruitment of PDEδ to the autophagy machinery. nih.govnih.gov The stability and conformation of this ternary complex are crucial factors that influence the efficiency of the subsequent degradation process. nih.gov

Integration into the Autophagy Pathway

Once the ternary complex is formed, the PDEδ protein is effectively hijacked and directed into the cellular autophagy pathway for disposal. nih.govmdpi.com

LC3 is a key protein that is localized to the membranes of forming autophagosomes, also known as phagophores. nih.govnih.gov By tethering PDEδ to LC3, the PDEδ Autophagic Degrader 1 ensures that the target protein is recruited to these nascent autophagic vesicles. nih.gov The LC3-bound PDEδ is then engulfed by the elongating phagophore membrane, leading to its incorporation into a fully formed, double-membraned autophagosome. nih.govnih.gov This process effectively sequesters the PDEδ protein from the cytoplasm, marking it for destruction. nih.gov

The final stage of the process is the degradation of PDEδ within the lysosome. nih.govnih.govnih.gov The autophagosome containing the PDEδ cargo traffics through the cell and fuses with a lysosome, forming an autolysosome. nih.gov Lysosomes are acidic organelles filled with powerful hydrolytic enzymes that break down cellular waste products, including proteins. nih.govnih.gov Inside the autolysosome, the engulfed PDEδ is degraded into its constituent amino acids, which can then be recycled by the cell. nih.gov The efficacy of this lysosome-mediated degradation has been confirmed experimentally. Treatment of cells with Bafilomycin A1, an inhibitor of autophagy, was shown to reverse the degradation of PDEδ induced by the degrader, confirming the involvement of the autophagy-lysosomal pathway. nih.gov

Crucially, the reduction in PDEδ protein levels observed with PDEδ Autophagic Degrader 1 occurs without any significant changes to the corresponding messenger RNA (mRNA) levels. nih.govmedchemexpress.com Quantitative real-time PCR (qRT-PCR) analysis has shown that the degrader does not affect the transcription of the PDEδ gene. nih.gov This confirms that the compound's mechanism of action is at the post-translational level, directly targeting the protein for degradation, rather than interfering with its synthesis. nih.govnih.gov This is a key feature of targeted protein degradation technologies, distinguishing them from approaches that modulate gene expression. nih.gov

Table 1: Key Molecular Interactions of PDEδ Autophagic Degrader 1

| Component | Role in the Mechanism | Supporting Evidence |

|---|---|---|

| PDEδ Autophagic Degrader 1 | Bifunctional molecule, acts as a molecular bridge | Composed of a PDEδ ligand, a linker, and an LC3 ligand nih.gov |

| PDEδ | Target protein for degradation | Identified as a key regulator in certain cancer pathways nih.gov |

| LC3 | Autophagy-related protein, recruitment anchor | Localized to phagophore/autophagosome membranes nih.gov |

| Ternary Complex | PDEδ-degrader-LC3 | Essential for induced proximity and subsequent degradation nih.gov |

| Autophagosome | Cellular vesicle for cargo sequestration | Engulfs the ternary complex for transport to the lysosome nih.gov |

| Lysosome | Organelle for degradation | Fuses with the autophagosome to degrade the cargo nih.gov |

Table 2: Experimental Validation of the Degradation Pathway

| Experiment | Observation | Conclusion |

|---|---|---|

| MicroScale Thermophoresis (MST) | KD value of 187 nM for degrader binding to LC3 | Demonstrates potent and effective binding to the autophagy machinery nih.gov |

| Treatment with Bafilomycin A1 | Reversal of PDEδ protein degradation | Confirms that degradation is mediated by the autophagy-lysosomal pathway nih.gov |

| Quantitative Real-Time PCR (qRT-PCR) | No significant change in PDEδ mRNA levels | Shows that the degrader acts post-translationally without affecting gene expression nih.gov |

| Competitive Inhibition Assay | PDEδ inhibitor and LC3 ligand prevent PDEδ degradation | Verifies that the degrader's effect is dependent on its binding to both PDEδ and LC3 nih.gov |

Lysosome-Mediated Degradation of PDEδ

Specificity of Degradation

The targeted degradation of specific proteins is a rapidly advancing therapeutic strategy. Within this field, PDEδ autophagic degrader 1 has emerged as a significant compound, engineered to selectively eliminate Phosphodiesterase-delta (PDEδ). Its specificity is a critical attribute, distinguishing its action from general cellular protein degradation pathways. This section will detail the precise molecular mechanisms that underpin the selective targeting and degradation of PDEδ by this compound.

Selective Targeting of PDEδ Protein Levels

PDEδ autophagic degrader 1, also known as compound 12c, operates as an Autophagosome-Tethering Compound (ATTEC). medchemexpress.com This classification highlights its specific function: to link the target protein, PDEδ, directly to the autophagic machinery. The molecule is bifunctional, composed of a ligand that binds to PDEδ and another ligand that binds to Light Chain 3 (LC3), a key protein component of the autophagosome membrane. nih.gov

The primary mechanism of action involves the formation of a ternary complex between PDEδ, the degrader molecule, and LC3. nih.gov This induced proximity effectively "tethers" the PDEδ protein to the nascent autophagosome. nih.gov The autophagosome then matures and engulfs the tethered PDEδ, delivering it to the lysosome for degradation. nih.govnih.gov

| Feature | Description | Source |

| Compound Name | PDEδ autophagic degrader 1 (compound 12c) | medchemexpress.comnih.gov |

| Mechanism | Forms a ternary complex with PDEδ and LC3 | nih.gov |

| Effect on PDEδ | Induces lysosome-mediated degradation | nih.govnih.gov |

| Effect on mRNA | Does not affect PDEδ mRNA expression | nih.govexlibrisgroup.comacs.org |

| Cell Line Example | 85% PDEδ degradation in MiaPaCa-2 cells | nih.gov |

Distinct Mechanisms from Bulk Autophagy Induction

Autophagy is a fundamental cellular process for the bulk degradation of cytoplasmic components, including proteins and organelles. nih.govnih.gov This process can be induced by various cellular stressors, such as nutrient starvation, and is generally considered a non-selective degradation pathway. nih.gov However, the mechanism of PDEδ autophagic degrader 1 is fundamentally different from the induction of bulk autophagy.

Evidence for this specific lysosomal degradation pathway comes from experiments using lysosomal inhibitors. Treatment with Bafilomycin A1, a known inhibitor of the fusion between autophagosomes and lysosomes, effectively blocks the degradation of PDEδ induced by the degrader. nih.gov This confirms that the final step of the degradation process occurs within the lysosome, consistent with the autophagy pathway, but initiated by the specific targeting event.

This targeted approach offers a significant advantage over non-selective autophagy inducers, which could lead to the unwanted degradation of essential cellular components. The specificity of PDEδ autophagic degrader 1 for PDEδ provides a more precise and potentially safer therapeutic strategy. researchgate.net

| Mechanism | PDEδ Autophagic Degrader 1 | Bulk Autophagy Induction | Source |

| Selectivity | Highly selective for PDEδ protein | Non-selective degradation of cytoplasmic components | nih.govnih.gov |

| Initiation | Formation of a specific PDEδ-degrader-LC3 complex | Cellular stress (e.g., nutrient deprivation) | nih.govnih.gov |

| Cellular Impact | Targeted removal of PDEδ | General increase in cellular degradation | mdpi.com |

| Confirmation | Degradation blocked by lysosomal inhibitors (e.g., Bafilomycin A1) | General increase in autophagic flux | nih.gov |

Cellular and Subcellular Effects of Pdeδ Autophagic Degrader 1

Impact on Target Protein Homeostasis

PDEδ autophagic degrader 1 potently and efficiently reduces the cellular levels of the PDEδ protein. acs.org The degradation is achieved through the lysosome-mediated autophagy pathway, a distinct mechanism from proteasomal degradation. nih.govrndsystems.com Research has confirmed that this reduction in protein level occurs without affecting the corresponding PDEδ mRNA expression, indicating that the effect is post-transcriptional. medchemexpress.comacs.orgnih.govmdpi.com The degradation of PDEδ is dependent on both the concentration of the compound and the duration of treatment. nih.govmdpi.com The efficacy of this degrader has been quantified in various studies.

Table 1: Degradation Efficacy of PDEδ Autophagic Degrader 1

| Parameter | Value | Description |

|---|---|---|

| Kd | 56 nM | Binding affinity to PDEδ. rndsystems.commedchemexpress.com |

| DC₅₀ | 1.7 μM | Concentration required to achieve 50% of maximal degradation. rndsystems.com |

| Dₘₐₓ | 85% | Maximum percentage of PDEδ degradation achieved. mdpi.comrndsystems.com |

Mechanistic studies have validated that the degradation process is indeed autophagy-dependent. Pre-treatment of cells with autophagy inhibitors, such as Bafilomycin A1 or chloroquine, prevents the reduction of PDEδ levels that would otherwise be induced by the degrader. nih.govresearchgate.net

PDEδ plays a critical role as a chaperone for farnesylated proteins, most notably for members of the KRAS oncogene family. nih.gov It facilitates the transport of KRAS from the cytosol to endomembranes, a crucial step for its proper localization at the plasma membrane where it exerts its signaling functions. nih.govmdpi.com By inducing the degradation of PDEδ, the autophagic degrader 1 disrupts this transport mechanism. nih.gov This disruption has significant consequences for downstream signaling pathways regulated by KRAS. mdpi.com Specifically, treatment with the compound has been shown to significantly downregulate the phosphorylation of AKT (p-AKT), a key node in the PI3K/AKT signaling pathway, in a concentration-dependent manner. nih.govmdpi.com This indicates that by removing PDEδ, the degrader indirectly inhibits oncogenic KRAS signaling. mdpi.com

Modulation of Cellular Proliferation

A significant cellular effect of PDEδ autophagic degrader 1 is its ability to suppress the growth of cancer cells, particularly those with KRAS mutations. medchemexpress.comacs.orgmedchemexpress.com KRAS mutations are highly prevalent in pancreatic cancer, occurring in approximately 90% of cases. nih.gov The degrader has demonstrated potent anti-proliferative activity in KRAS mutant human pancreatic cancer cell lines, such as MiaPaCa-2 and Capan-1. nih.govrndsystems.com Notably, the growth suppression achieved by the degrader is significantly more potent than that observed with corresponding small molecule inhibitors that only block the function of PDEδ without causing its degradation. acs.orgnih.gov

Table 2: Anti-proliferative Activity of PDEδ Autophagic Degrader 1 in Pancreatic Cancer Cell Lines

| Cell Line | IC₅₀ (μM) |

|---|---|

| MiaPaCa-2 | 1.4 |

| Capan-1 | 0.8 |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data sourced from multiple studies. nih.govmdpi.comrndsystems.com

The anti-proliferative activity of PDEδ autophagic degrader 1 is directly linked to its primary mechanism of action: the targeted degradation of PDEδ. nih.gov The oncogenic function of KRAS is dependent on its localization to the cell membrane, which is facilitated by PDEδ. nih.govmdpi.com By eliminating the PDEδ protein, the degrader prevents the proper trafficking and enrichment of KRAS at the membrane. nih.gov This mislocalization inhibits the downstream signaling cascades that drive uncontrolled cell proliferation, leading to growth suppression in cancer cells that rely on oncogenic KRAS signaling. mdpi.com The superior inhibitory activity of the degrader compared to inhibitors highlights the therapeutic advantage of targeted protein degradation over simple inhibition. nih.gov

Induction of Programmed Cell Death

In addition to inhibiting proliferation, PDEδ autophagic degrader 1 actively induces programmed cell death, or apoptosis, in cancer cells. nih.govrndsystems.com This apoptotic induction occurs in both a dose- and time-dependent manner. nih.govmdpi.comrndsystems.com Flow cytometry analysis has confirmed a significant increase in the apoptosis of MiaPaCa-2 pancreatic cancer cells following treatment with the compound. nih.gov These findings demonstrate that the degrader possesses strong antitumor activity by not only halting cell growth but also by triggering cellular self-destruction in cancer cells. nih.gov

Table 3: Apoptosis Induction in MiaPaCa-2 Cells by PDEδ Autophagic Degrader 1 (after 24h treatment)

| Compound Concentration | Apoptosis Rate (%) |

|---|---|

| 1 μM | 22.23% |

| 10 μM | 33.25% |

Data sourced from a study by Bao et al. (2023). nih.gov

Apoptosis Induction in Cellular Models

In preclinical studies, the pro-apoptotic activity of PDEδ autophagic degrader 1 has been notably observed in human pancreatic cancer cell lines, such as MiaPaCa-2. nih.gov The degradation of PDEδ disrupts the cellular localization and signaling of the KRAS oncoprotein, a key driver in many pancreatic cancers, thereby triggering the apoptotic cascade. mdpi.com Research has confirmed that the induction of apoptosis is a key mechanism behind the anti-proliferative effects of this compound. nih.gov

Dose- and Time-Dependent Apoptotic Responses

The induction of apoptosis by PDEδ autophagic degrader 1 is both dose- and time-dependent. nih.govrndsystems.com Studies in MiaPaCa-2 pancreatic cancer cells have shown a significant increase in apoptosis following treatment with the compound. After a 24-hour treatment period, a clear dose-dependent relationship was observed. nih.gov

For instance, at a concentration of 1 μM, the compound induced an apoptosis rate of 22.23%. nih.gov This rate increased to 33.25% when the concentration was raised to 10 μM. nih.gov Comparatively, a standard PDEδ inhibitor required a much higher concentration of 20 μM to achieve a lower apoptosis rate of 18.78%. nih.gov Furthermore, time-course experiments have revealed that the degradation of PDEδ, the precursor to apoptosis, begins as early as 4 hours after treatment. nih.gov

Apoptosis Induction in MiaPaCa-2 Cells by PDEδ Autophagic Degrader 1 (24h Treatment)

| Concentration | Apoptosis Rate (%) |

|---|---|

| 1 µM | 22.23% |

| 10 µM | 33.25% |

Data derived from flow cytometry analysis with Annexin V/PI staining. nih.gov

Effects on Autophagic Flux

Interplay with Autophagosome Biogenesis

The biogenesis of autophagosomes is a critical step in the autophagy pathway, marked by the conversion of LC3-I to its lipidated form, LC3-II, which is then recruited to the autophagosomal membrane. mdpi.com PDEδ autophagic degrader 1 is designed with a ligand that specifically binds to LC3. nih.gov This interaction is fundamental to its function, as it directly links the target protein, PDEδ, to the nascent autophagosome. nih.gov By tethering PDEδ to LC3, the compound facilitates the sequestration of the protein into the forming autophagosome. nih.govmedchemexpress.com The process relies on the cellular machinery responsible for autophagosome formation. medchemexpress.eu

Pdeδ Autophagic Degrader 1 As a Chemical Biology Research Tool

Applications in Studying PDEδ Biology

The ability to acutely and selectively deplete PDEδ protein levels using its autophagic degrader allows researchers to probe its biological roles with high temporal resolution, overcoming some limitations of genetic knockout or knockdown approaches.

Investigating Non-Enzymatic Functions of PDEδ

While historically identified as a subunit of phosphodiesterase 6, the primary role of PDEδ is non-enzymatic. It functions as a cytosolic chaperone protein for farnesylated and geranylgeranylated proteins, most notably members of the Ras superfamily of small GTPases. PDEδ binds to the lipid modifications of these proteins, solubilizing them in the cytoplasm and trafficking them to specific cellular membranes, such as the plasma membrane or endomembranes. This localization is critical for their signaling activity.

By inducing the rapid degradation of PDEδ, researchers can directly investigate the consequences of disrupting this trafficking system. The use of PDEδ autophagic degrader 1 allows for the observation of the mislocalization of PDEδ cargo proteins, such as KRAS. This provides direct evidence for PDEδ's function as a transport factor and helps to delineate which proteins are dependent on it for their correct subcellular placement and function. This tool is instrumental in separating the trafficking role of PDEδ from other cellular processes.

Dissecting PDEδ-Mediated Cellular Pathways

PDEδ is a key facilitator of RAS signaling pathways, which are central to cell proliferation, differentiation, and survival. For RAS proteins to signal, they must be correctly localized to the plasma membrane. PDEδ plays a crucial role in this process by transporting farnesylated RAS from the endomembrane system to the plasma membrane.

The application of PDEδ autophagic degrader 1 enables the specific and acute removal of PDEδ, effectively shutting down this critical trafficking route. This allows scientists to dissect the downstream consequences on RAS-mediated signaling cascades, such as the MAPK and PI3K/AKT/mTOR pathways. Studies using this degrader have shown that depleting PDEδ leads to reduced proliferation and increased apoptosis in cancer cell lines with mutations in the KRAS gene. nih.gov By observing the downstream effects, such as changes in protein phosphorylation or gene expression following PDEδ degradation, researchers can precisely map the cellular pathways that are modulated by PDEδ-dependent protein trafficking.

Utility in Autophagy Research

Beyond its use in studying PDEδ itself, the degrader serves as a valuable tool for fundamental research into the cellular process of autophagy.

Probing Lysosome-Mediated Degradation Pathways

The mechanism of action of PDEδ autophagic degrader 1 is confirmed to be through lysosome-mediated autophagy. nih.govresearcher.lifefigshare.com This makes it an excellent tool for studying this specific degradation pathway. By treating cells with the degrader, researchers can trigger the degradation of a specific, non-native autophagy target (PDEδ) and follow its journey to the lysosome. This allows for the investigation of the kinetics and capacity of the lysosomal system. The degrader can be used to study the requirements for autophagosome-lysosome fusion and the subsequent breakdown of cargo, providing insights into the final stages of the autophagy process.

Studying Autophagosome-Targeted Degradation Mechanisms

PDEδ autophagic degrader 1 is a quintessential Autophagosome-Tethering Compound (ATTEC). nih.govmedchemexpress.com Its design, which physically links a protein of interest to the core autophagy machinery protein LC3, makes it a powerful probe for studying the mechanics of selective autophagy. nih.govcreative-biolabs.com It allows researchers to bypass the natural cargo recognition steps and force a specific protein into an autophagosome. This enables detailed study of the downstream events, including autophagosome maturation, trafficking, and fusion with the lysosome, without the complexity of upstream signaling events that normally induce autophagy. It provides a model system to understand how tethering a substrate to the autophagosome is sufficient to trigger its degradation. creative-biolabs.com

Tool for Exploring Selective Autophagy Inducers

The development of PDEδ autophagic degrader 1 serves as a successful case study and a foundational platform for creating new chemical tools. nih.gov It validates the ATTEC concept for a new target and expands the scope of this technology. nih.govresearcher.life This molecule acts as a blueprint for designing other selective autophagy inducers. By swapping the PDEδ-binding ligand with a ligand for another protein of interest, researchers can, in principle, create new degraders for a wide range of proteins. This modularity allows for the systematic exploration of targeted protein degradation via autophagy and facilitates the discovery of new compounds that can hijack this pathway to eliminate disease-causing proteins. nih.govresearchgate.net

Interactive Data Tables

Research Findings of PDEδ Autophagic Degrader 1 (ATTEC 12c)

| Parameter | Value | Reference |

| Binding Affinity (Kd for PDEδ) | 56 nM | medchemexpress.com |

| Maximal Degradation (Dmax) | 85% | |

| Half-maximal Degradation Conc. (DC50) | 1.7 µM | |

| IC50 (Capan-1 cells) | 0.8 µM | |

| IC50 (MiaPaCa-2 cells) | 1.4 µM | |

| Mechanism | Lysosome-mediated autophagy | nih.govresearcher.life |

Expanding the Scope of Targeted Protein Degradation

The development of Autophagy-Tethering Compounds (ATTECs) represents a significant expansion of the targeted protein degradation (TPD) field. acs.org Unlike Proteolysis-Targeting Chimeras (PROTACs), which primarily rely on the ubiquitin-proteasome system (UPS), ATTECs hijack the autophagy-lysosome pathway to eliminate cellular targets. nih.govnih.gov This alternative mechanism allows for the degradation of a wider array of substrates, including those that have proven difficult to eliminate using proteasome-dependent methods. PDEδ autophagic degrader 1, an exemplary ATTEC, functions as a bifunctional molecule that links the target protein to the autophagy machinery, specifically the LC3 protein on the autophagosome membrane, thereby flagging it for degradation upon fusion with the lysosome. nih.gov This approach not only broadens the range of degradable proteins but also opens the door to targeting non-protein entities within the cell. biorxiv.org

Degradation of Challenging Protein Targets

One of the key advantages of the ATTEC strategy is its ability to target proteins that are challenging for other degradation technologies. The lipoprotein chaperone PDEδ (Phosphodiesterase delta) is one such target. While PROTACs have been developed for PDEδ, achieving complete degradation through the proteasome has been challenging. nih.gov The development of PDEδ autophagic degrader 1 (also known as compound 12c) provides an alternative and effective degradation route. acs.orgnih.gov

Mechanistic studies have confirmed that this compound reduces PDEδ protein levels through lysosome-mediated autophagy, without affecting the corresponding PDEδ mRNA expression. nih.govmedchemexpress.commedchemexpress.com This confirms that the effect is due to protein degradation rather than inhibition of gene expression. The process is initiated by the formation of a ternary complex between PDEδ, the ATTEC molecule, and the LC3 protein, which recruits the target into an autophagosome for eventual destruction. nih.gov The ability of this strategy to degrade oncoproteins like PDEδ, BRD4, and NAMPT highlights its potential in targeting proteins that are central to disease pathology. nih.gov

| Parameter | Finding | Source |

| Compound Name | PDEδ autophagic degrader 1 (compound 12c) | medchemexpress.com |

| Technology | Autophagy-Tethering Compound (ATTEC) | nih.gov |

| Target Protein | PDEδ (Phosphodiesterase delta) | medchemexpress.com |

| Mechanism of Action | Induces proximity between PDEδ and LC3, leading to engulfment by autophagosomes and lysosome-mediated degradation. | nih.gov |

| Effect on Target | Efficiently induces PDEδ degradation in a concentration-dependent manner. | acs.orgnih.gov |

| Pathway Specificity | Degradation is not blocked by proteasome or neddylation inhibitors (MG-132, MLN4924), confirming an autophagy-specific pathway. | nih.gov |

| Binding Affinity (Kd) | 56 nM for PDEδ | medchemexpress.com |

Potential for Non-Protein Substrate Degradation (e.g., Lipid Droplets)

The conceptual framework of ATTECs extends beyond protein targets, offering a novel strategy for the targeted degradation of non-protein substrates. biorxiv.org The autophagy pathway is naturally responsible for clearing large cellular components, including damaged organelles and lipid droplets (lipophagy). By designing chimeric molecules that link the autophagy machinery to these non-protein entities, researchers can specifically induce their clearance.

While PDEδ autophagic degrader 1 specifically targets the PDEδ protein, the underlying ATTEC technology has been successfully adapted to degrade other substrates. Several studies have demonstrated that ATTECs can be engineered to degrade lipid droplets. biorxiv.orgbiorxiv.org This is particularly significant because lipid droplets are not degradable by the proteasome system, placing them outside the reach of traditional PROTAC technology. biorxiv.orgbiorxiv.org This capability showcases the unique advantage of autophagy-based degraders in addressing a broader range of cellular targets, including those implicated in metabolic disorders. The feasibility of this approach has also been suggested for other large structures, such as mitochondria. biorxiv.orgbiorxiv.org

| Technology | Target Substrate | Rationale for Autophagic Degradation | Source |

| ATTEC | Lipid Droplets (LDs) | LDs are cellular organelles that are naturally degraded via lipophagy and are too large for the proteasome. | biorxiv.orgbiorxiv.org |

| ATTEC | Mitochondria | The ATTEC strategy can be adapted to clear entire organelles through a process known as mitophagy. | biorxiv.orgbiorxiv.org |

| ATTEC | Large Protein Aggregates | Pathogenic protein aggregates (e.g., mutant Huntingtin) are often too large for the proteasome, making the bulk-degradation capacity of autophagy ideal. | nih.gov |

Pre Clinical Research Implications and Therapeutic Conceptualization

Potential in Cancer Research

The development of "PDEδ autophagic degrader 1," also known as PDEδ-ATTEC 12c, represents a significant advancement in targeted protein degradation strategies, particularly for cancers driven by KRAS mutations. nih.gov This novel compound leverages the cell's own autophagy machinery to eliminate phosphodiesterase delta (PDEδ), a protein crucial for the cellular trafficking and oncogenic signaling of KRAS.

Targeting KRAS Mutant Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is notoriously difficult to treat, with KRAS mutations present in approximately 90% of cases. mdpi.com PDEδ has emerged as a key target in KRAS-driven cancers because it acts as a chaperone for farnesylated KRAS, facilitating its localization to the cell membrane where it exerts its cancer-promoting effects. mdpi.com By inhibiting or, in this case, degrading PDEδ, the mislocalization of KRAS from the plasma membrane to the cytoplasm can be induced, thereby attenuating its downstream signaling pathways. mdpi.com

PDEδ autophagic degrader 1 has demonstrated potent antiproliferative activity in KRAS mutant pancreatic cancer cell lines. nih.govmedchemexpress.com Specifically, in Capan-1 and MiaPaCa-2 pancreatic cancer cells, which harbor KRAS mutations, this degrader effectively inhibited cell proliferation. rndsystems.com The mechanism of action involves the specific degradation of the PDEδ protein through lysosome-mediated autophagy, a process that does not affect the mRNA levels of PDEδ. nih.govmedchemexpress.com This targeted degradation leads to the induction of apoptosis in a dose- and time-dependent manner in these cancer cells. nih.govrndsystems.com

Table 1: In Vitro Activity of PDEδ Autophagic Degrader 1 in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Mutation | IC50 (µM) | DC50 (µM) | Dmax (%) |

|---|---|---|---|---|

| Capan-1 | G12V | 0.8 | - | - |

| MiaPaCa-2 | G12C | 1.4 | 1.7 | 85 |

IC50: Half-maximal inhibitory concentration for proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. Data sourced from multiple studies. nih.govrndsystems.com

Advantages in Overcoming Resistance to Traditional Inhibitors

Targeted protein degradation strategies, such as those employing Autophagy-Tethering Compounds (ATTECs) like PDEδ autophagic degrader 1, offer several advantages over traditional small molecule inhibitors. biochempeg.comdrughunter.com

Elimination of the entire protein: Unlike inhibitors that only block the enzymatic or binding function of a protein, degraders remove the entire protein scaffold. biochempeg.comdrughunter.com This can be particularly advantageous in preventing non-enzymatic functions or scaffolding roles of the target protein that may contribute to resistance.

Catalytic mode of action: A single degrader molecule can facilitate the degradation of multiple target protein molecules, potentially leading to a more sustained and profound biological effect at lower compound concentrations. nih.gov

Overcoming resistance mutations: Traditional inhibitors can become ineffective due to mutations in the target protein that alter the drug-binding site. biochempeg.com Degraders may still be effective as they often require only transient binding to form a ternary complex with the target and the cellular degradation machinery. biochempeg.com

Superior activity: In the case of PDEδ, the ATTEC-mediated degradation approach has shown superior degradation activity and antitumor potency compared to corresponding PROTACs (Proteolysis Targeting Chimeras) in MiaPaCa-2 cells, highlighting the potential benefits of the autophagy-based degradation pathway for this specific target. nih.gov

Broader Disease Area Exploration (Conceptual)

The principles behind ATTEC technology, exemplified by PDEδ autophagic degrader 1, have broader conceptual implications for a range of diseases beyond cancer. creative-biolabs.com

Relevance to Proteinopathies and Aggregation-Prone Proteins (General ATTEC Capability)

Proteinopathies are a class of diseases characterized by the accumulation of misfolded and aggregated proteins, such as in many neurodegenerative disorders. mdpi.comnih.gov The autophagy-lysosomal pathway is the primary cellular mechanism for clearing large protein aggregates, which are often too large to be processed by the proteasome. creative-biolabs.comresearchgate.net

ATTEC technology is conceptually well-suited to address these conditions. By design, ATTECs link a target protein to the autophagosome protein LC3, thereby directing the target for degradation via autophagy. creative-biolabs.commedchemexpress.com This approach has been conceptually validated for targeting mutant huntingtin (mHTT) in Huntington's disease, where ATTECs were shown to selectively reduce mHTT levels without affecting the wild-type protein. nih.gov This demonstrates the potential of ATTECs to be adapted to target other aggregation-prone proteins implicated in diseases like Alzheimer's and Parkinson's. mdpi.comtandfonline.com

Conceptual Link to Autophagy-Related Disorders

Dysfunctional autophagy is implicated in a wide array of human diseases, including neurodegenerative diseases, infectious diseases, and metabolic disorders. nih.govtandfonline.com In some instances, the disease pathology arises from an impairment in the autophagy process itself, leading to the accumulation of cellular debris and damaged organelles. nih.gov

ATTEC technology could, in theory, be harnessed to modulate autophagy in these contexts. While PDEδ autophagic degrader 1 is designed to induce selective autophagy of a specific target, the underlying principle of engaging the LC3 protein could be explored to either enhance or modulate autophagic flux in disease states where this process is compromised. tandfonline.com For example, in conditions where autophagosome-lysosome fusion is impaired, ATTECs might still be able to sequester pathogenic proteins within autophagosomes, potentially reducing their immediate cytotoxicity. nih.gov

In Vitro and In Vivo Mechanistic Validation Studies

The development of PDEδ autophagic degrader 1 was supported by rigorous mechanistic studies. In vitro experiments confirmed that the compound induces the degradation of PDEδ through the autophagy-lysosomal pathway. nih.gov This was demonstrated by the observation that the degradation could be blocked by inhibitors of autophagy, such as bafilomycin A1. nih.gov Furthermore, the degradation was shown to be dependent on the formation of a ternary complex between PDEδ, the degrader, and the LC3 protein. nih.gov

Flow cytometry analysis in MiaPaCa-2 cells confirmed that treatment with PDEδ autophagic degrader 1 leads to apoptosis. nih.gov While specific in vivo data for PDEδ autophagic degrader 1 is not yet extensively published, the ATTEC concept has been validated in vivo in mouse models of Huntington's disease, where the compounds were shown to rescue disease-relevant phenotypes. nih.gov This provides a strong rationale for the future in vivo investigation of PDEδ autophagic degrader 1 in preclinical models of pancreatic cancer.

Cellular Model Systems for Efficacy Evaluation

The pre-clinical evaluation of "PDE-A autophagic degrader 1," also identified as compound 12c, has centered on its efficacy in specific cancer cell lines, particularly those with KRAS mutations, which are notoriously difficult to treat. nih.gov The primary cellular model system utilized in these investigations has been the human pancreatic cancer cell line, MiaPaCa-2, which harbors a KRAS mutation. nih.govnih.gov

In these cellular models, PDE-A autophagic degrader 1 has demonstrated potent and specific activity. Mechanistic studies have confirmed that the compound reduces the protein levels of Phosphodiesterase delta (PDEδ) through a lysosome-mediated autophagic process. nih.govmedchemexpress.com This is a significant finding as it operates without affecting the mRNA expression of PDEδ, indicating a direct effect on protein degradation. nih.govmedchemexpress.com

The efficacy of PDE-A autophagic degrader 1 in inducing the degradation of PDEδ is both concentration-dependent and time-dependent. nih.gov Time-course experiments in MiaPaCa-2 cells have shown that the degradation of PDEδ begins as early as four hours after treatment. nih.gov Furthermore, the compound has been shown to be significantly more effective at suppressing the growth of KRAS mutant pancreatic cancer cells compared to corresponding PDEδ inhibitors. nih.govnih.gov This enhanced anti-proliferative potency is a key therapeutic conceptualization, suggesting that targeted degradation may be a superior strategy to simple inhibition.

Beyond its degradation capabilities, PDE-A autophagic degrader 1 has been observed to induce apoptosis in MiaPaCa-2 cells in a dose-dependent manner. nih.gov At a concentration of 1 µM, the apoptosis rate was 22.23% after 24 hours, which increased to 33.25% at a 10 µM concentration. nih.gov This indicates that the compound possesses strong antitumor activity by triggering programmed cell death in cancer cells. nih.gov

The table below summarizes the key research findings from cellular model systems.

| Cellular Model System | Key Findings | Citations |

| MiaPaCa-2 (Human Pancreatic Cancer) | - Harbors a KRAS mutation. | nih.gov |

| - PDE-A autophagic degrader 1 induces concentration-dependent degradation of PDEδ with a DC50 of 1.7 µM. | nih.gov | |

| - Time-dependent degradation of PDEδ is observed, starting at approximately 4 hours. | nih.gov | |

| - Suppresses cell growth more effectively than PDEδ inhibitors. | nih.govnih.gov | |

| - Induces apoptosis in a dose-dependent manner (22.23% at 1 µM, 33.25% at 10 µM after 24h). | nih.gov | |

| - The degradation mechanism is confirmed to be lysosome-mediated autophagy. | nih.govmedchemexpress.com |

Animal Models for Pathway Validation and Efficacy Demonstrations (Mechanistic, not clinical)

While the in vitro data for PDE-A autophagic degrader 1 is compelling, specific in vivo studies using this compound in animal models for pathway validation and mechanistic efficacy demonstrations have not been detailed in publicly available research. The successful use of other autophagy-tethering compounds (ATTECs) in animal models, however, provides a conceptual framework for how PDE-A autophagic degrader 1 could be evaluated. researchgate.net

For mechanistic pathway validation, xenograft mouse models are a standard approach. In the context of PDE-A autophagic degrader 1, this would typically involve implanting human pancreatic cancer cells, such as MiaPaCa-2, into immunocompromised mice. uni-muenchen.de Following tumor establishment, treatment with the degrader would allow for the assessment of its in vivo effects. Key mechanistic validations would include:

Target Engagement and Degradation: Tumor tissues would be harvested post-treatment to quantify PDEδ protein levels via techniques like Western blot or immunohistochemistry. A significant reduction in PDEδ would confirm target engagement and degradation in a living system.

Autophagy Induction: The induction of autophagy in the tumor tissue would be a critical validation point. This could be assessed by measuring the levels of autophagy markers such as LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels would provide evidence of autophagic flux.

Downstream Pathway Modulation: As PDEδ is involved in the trafficking of KRAS, the effect of its degradation on the localization and signaling of KRAS would be a key mechanistic endpoint.

For efficacy demonstrations from a mechanistic standpoint, the same xenograft models would be utilized to observe the impact of PDEδ degradation on tumor growth. The primary outcome would be the measurement of tumor volume over time. A significant suppression of tumor growth in the treatment group compared to a control group would demonstrate the anti-tumor efficacy of the degradation strategy.

The table below outlines a conceptual framework for the use of animal models in the pre-clinical evaluation of PDE-A autophagic degrader 1.

| Animal Model Type | Potential Mechanistic Endpoints | Rationale |

| Pancreatic Cancer Xenograft (e.g., MiaPaCa-2 cells in nude mice) | - Quantification of PDEδ protein levels in tumor tissue. | To validate in vivo target degradation. |

| - Measurement of autophagy markers (e.g., LC3-II, p62) in tumor lysates. | To confirm the autophagic mechanism of action in a physiological context. | |

| - Assessment of KRAS localization and downstream signaling (e.g., p-ERK). | To validate the intended disruption of the KRAS pathway. | |

| - Monitoring of tumor volume and growth inhibition. | To demonstrate the mechanistic efficacy of PDEδ degradation on tumor progression. |

It is important to reiterate that while these models are standard for such investigations, specific data from in vivo studies of PDE-A autophagic degrader 1 are not currently available.

Future Directions and Challenges in Autophagy Based Degrader Development

Optimization of ATTEC Design Principles

The effectiveness of an ATTEC molecule, a chimera composed of a target-binding ligand, an LC3-binding warhead, and a linker, is highly dependent on its molecular architecture. nih.govmedchemexpress.com Optimizing each of these components is critical for achieving potent and selective degradation.

The linker that connects the protein of interest (POI) ligand and the LC3 warhead is a critical determinant of an ATTEC's efficacy. nih.gov Its length and chemical composition significantly influence the formation and stability of the ternary complex between the target protein, the ATTEC, and the autophagosome protein LC3. nih.gov

Initial studies in the ATTEC field have already highlighted the importance of "linkerology". A pilot study on ATTECs designed to degrade BRD4 showed that linker length and composition strongly affect degradation potency. nih.gov Similarly, in the development of the first autophagic degraders for PDEδ, various linkers were tested, demonstrating that activity is highly sensitive to this component. nih.gov

Lessons from the more established PROTAC field suggest that while there are few universal guiding principles, linker optimization is essential. nih.gov An ideal linker must be long enough to span the distance between the two binding sites without strain but not so long that the increased flexibility destabilizes the ternary complex. nih.gov The composition of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) units, can also impact physicochemical properties like solubility. nih.govresearchgate.net Small changes in linker length or attachment points can even shift degradation selectivity between closely related protein isoforms, a principle that will likely be crucial for developing highly specific ATTECs. researchgate.net

| Linker Characteristic | Impact on ATTEC Efficacy | Research Finding |

| Length | Determines the ability to form a stable ternary (Target-ATTEC-LC3) complex. | In a study of PDEδ degraders, ATTECs with specific linker lengths (as in compound 12c) showed superior activity in reducing protein levels. nih.gov For other bifunctional degraders, both overly short and overly long linkers have been shown to negatively impact potency. nih.gov |

| Composition | Affects solubility, cell permeability, and interactions within the ternary complex. | The chemical nature of the linker can influence the overall properties of the ATTEC molecule, which is crucial for its function within a cellular environment. researchgate.net |

| Attachment Point | Influences the orientation and geometry of the ternary complex. | Varying the points at which the linker is attached to the target ligand and the LC3 warhead can create distinct degraders with different selectivity profiles. researchgate.net |

The discovery and implementation of new and effective LC3-binding motifs, or "warheads," is a cornerstone for advancing ATTEC technology. The initial development of ATTECs relied on known LC3-binding small molecules like GW5074 and ispinesib (B1684021). nih.gov However, the reliability of some of these early warheads has been questioned, with recent evidence suggesting that GW5074 may not interact with LC3 as previously thought, underscoring the urgent need for novel, well-characterized LC3 ligands. nih.govresearchgate.net

Recent research has begun to identify next-generation warheads through innovative screening methods. Key developments include:

Reversible Covalent Binders: Through DNA-encoded library (DEL) screening, researchers have identified compounds with aldehyde groups that can form reversible covalent bonds with the LC3 protein. nih.gov This approach could lead to warheads with improved specificity and affinity. nih.gov

Nonpeptide Binders: High-throughput screening has identified novobiocin (B609625) and its analogs as a class of nonpeptide LC3 binders. nih.gov However, their binding mode is similar to natural autophagy receptors, which may risk inhibiting selective autophagy, a factor that requires further investigation. nih.gov

Validated Warheads: Ispinesib has been successfully validated as an effective LC3 warhead in the design of potent autophagic degraders for nicotinamide (B372718) phosphoribosyltransferase (NAMPT). acs.org

| LC3 Warhead | Status/Type | Key Characteristics |

| GW5074 | Early-generation | Used in the design of ATTECs for BRD4 and PDEδ; however, its direct binding to LC3 has been questioned. nih.govresearchgate.net |

| Ispinesib | Validated | Identified as an effective warhead for designing ATTECs and used to create potent NAMPT degraders. nih.govacs.org |

| Novobiocin | Emerging Nonpeptide | Identified via high-throughput screening; its binding mode may interfere with natural autophagy receptor interactions. nih.gov |

| Aldehyde-containing compounds | Emerging Covalent | Discovered through DEL screening; form a reversible covalent bond with LC3, offering a potential new mechanism for high-affinity binding. nih.gov |

Expanding Target Repertoire

A major goal for the future of ATTEC technology is to broaden its application from a few proof-of-concept proteins to a wide range of disease-relevant targets, including those considered "undruggable" by conventional inhibitors. mdpi.com This includes not only diverse proteins but also larger pathological structures like organelles and pathogens.

The ATTEC platform has already demonstrated its versatility by successfully targeting several proteins implicated in different diseases. mdpi.com This success provides a strong foundation for expanding the scope to other challenging targets. Bypassing the need for ubiquitination, ATTEC technology is particularly well-suited for degrading large proteins or aggregates that are difficult for the proteasome to handle. mdpi.com

| Target Protein | Associated Disease/Condition | ATTEC Application |

| PDEδ (Phosphodiesterase delta) | Pancreatic Cancer | The degrader PDEδ autophagic degrader 1 (also known as compound 12c) was developed to reduce PDEδ levels, suppressing growth in KRAS mutant pancreatic cancer cells. nih.govmedchemexpress.com |

| mHTT (mutant Huntingtin) | Huntington's Disease | ATTECs have been designed to selectively degrade the mHTT protein, rescuing disease phenotypes in cellular and animal models. creative-biolabs.comnih.gov |

| BRD4 (Bromodomain-containing protein 4) | Cancer | JQ1, a BRD4 inhibitor, was linked to an LC3 warhead to successfully induce the degradation of the BRD4 oncoprotein. nih.govresearchgate.net |

| NAMPT (Nicotinamide phosphoribosyltransferase) | Cancer | Using ispinesib as an LC3 warhead, researchers developed ATTECs that potently degraded NAMPT, showing significant anti-tumor activity. nih.govacs.org |

| AR (Androgen Receptor) | Cancer | Nano-ATTEC platforms have been shown to effectively degrade the Androgen Receptor, inhibiting cancer cell proliferation. acs.org |

One of the most significant advantages of autophagy-based degradation is its ability to eliminate targets far larger than single proteins. researchgate.net This capability is being harnessed to develop ATTECs that can trigger the selective removal of entire organelles or even invading microbes.

Organelle Degradation (Mitophagy and Lipophagy): Researchers have engineered "mito-ATTECs" by linking a mitochondria-targeting ligand to an LC3-binding moiety. These chimeric molecules successfully induce mitophagy—the autophagic degradation of mitochondria—providing a novel strategy for diseases linked to mitochondrial dysfunction. medchemexpress.comrsc.org Similarly, by using lipid droplet-binding dyes like Sudan IV as targeting ligands, ATTECs have been created to trigger lipophagy, the degradation of lipid droplets, which has therapeutic potential for metabolic diseases. researchgate.net

Pathogen Degradation (Xenophagy): The cellular process of xenophagy uses selective autophagy to clear intracellular pathogens like bacteria and viruses. nih.gov This process relies on autophagy receptors such as SQSTM1/p62 and NDP52 to bridge the pathogen to the autophagosome. nih.gov While still a future-facing application, the principles of xenophagy provide a clear blueprint for designing "pathogen-ATTECs" that could tether microbes to the autophagy machinery for destruction, offering a new anti-infective strategy.

| Non-Protein Target | Selective Autophagy Process | ATTEC Application/Potential |

| Mitochondria | Mitophagy | Mito-ATTECs have been developed to directly induce mitochondrial degradation, bypassing other cellular triggers. rsc.org |

| Lipid Droplets | Lipophagy | LD-ATTECs using lipid-binding dyes have been shown to clear lipid droplets via autophagy. researchgate.net |

| Intracellular Pathogens | Xenophagy | The natural mechanism of xenophagy provides a template for designing future ATTECs to target bacteria and viruses for degradation. nih.gov |

Advancements in Research Methodologies